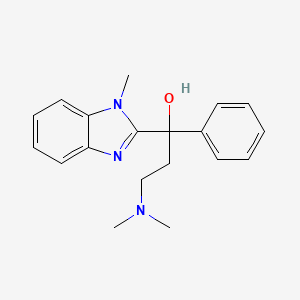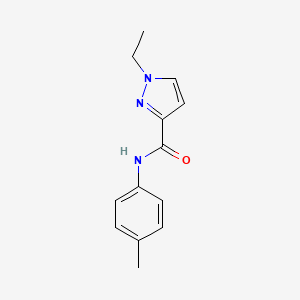
3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol, also known as DMABN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of beta-adrenergic receptor antagonists and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol has been extensively studied for its potential applications in scientific research. One of its primary applications is in the field of cardiovascular research, where it is used as a beta-adrenergic receptor antagonist. 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol has been found to be effective in blocking the effects of epinephrine and norepinephrine, which are two important neurotransmitters that regulate heart rate and blood pressure.
Mecanismo De Acción
The mechanism of action of 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol involves its ability to block the beta-adrenergic receptors in the body. These receptors are found in various tissues, including the heart, lungs, and blood vessels. When epinephrine or norepinephrine binds to these receptors, it triggers a cascade of biochemical reactions that increase heart rate, blood pressure, and respiratory rate. 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol blocks the binding of these neurotransmitters to the beta-adrenergic receptors, thus reducing their effects.
Biochemical and Physiological Effects:
3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce heart rate, blood pressure, and respiratory rate in animal models. 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol in lab experiments is its specificity. It selectively blocks the beta-adrenergic receptors and does not affect other receptors in the body. This makes it a useful tool for studying the effects of beta-adrenergic receptor activation in various tissues. However, one of the limitations of using 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, and caution should be exercised when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol. One area of interest is its potential use in the treatment of cardiovascular diseases such as hypertension and arrhythmias. 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol has been found to be effective in reducing blood pressure and heart rate in animal models, and further studies are needed to determine its efficacy in humans. Another area of interest is its anti-inflammatory effects, which may have potential applications in the treatment of various inflammatory conditions such as asthma and arthritis. Additionally, further studies are needed to determine the safety and toxicity of 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol at different concentrations and in different cell lines.
Métodos De Síntesis
The synthesis of 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol involves the reaction of 1-(1-methyl-1H-benzimidazol-2-yl) propan-2-ol with dimethylamine and phenyl magnesium bromide. The reaction takes place in the presence of a catalyst such as copper iodide and yields 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
3-(dimethylamino)-1-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-21(2)14-13-19(23,15-9-5-4-6-10-15)18-20-16-11-7-8-12-17(16)22(18)3/h4-12,23H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIZZOPALKBZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(CCN(C)C)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,4-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1,3-oxazole-5-carboxamide](/img/structure/B6055321.png)
![3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B6055325.png)
![2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055337.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methyl-2-propen-1-yl)propanamide](/img/structure/B6055344.png)

![ethyl 1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6055352.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6055360.png)
![1-(4-ethyl-1-piperazinyl)-3-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6055372.png)

![N-(3-methoxybenzyl)-3-(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)propanamide](/img/structure/B6055390.png)
![5-allyl-6-methyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-4(3H)-pyrimidinone](/img/structure/B6055394.png)
![8,9-dimethoxy-5,5-dimethyl-3-(pentafluoroethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B6055412.png)

![2,2-dimethyl-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B6055423.png)